molecular formula C13H15NO B2800092 (2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol CAS No. 2248200-62-4

(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol

Cat. No.: B2800092
CAS No.: 2248200-62-4
M. Wt: 201.269
InChI Key: SCVQPLLDRWTTPK-JTQLQIEISA-N
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Description

(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol is an organic compound with a unique structure that includes a quinoline ring and a chiral center at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and 2-methylpropanal.

    Formation of Intermediate: The quinoline is first functionalized to introduce a suitable leaving group, followed by a nucleophilic addition of 2-methylpropanal to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Reduced quinoline compounds.

    Substitution: Compounds with substituted functional groups at the hydroxyl position.

Scientific Research Applications

(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methyl-3-phenylpropan-1-ol: Similar structure but with a phenyl ring instead of a quinoline ring.

    (2S)-2-Methyl-3-quinolin-3-ylbutan-1-ol: Similar structure with an additional carbon in the side chain.

    (2S)-2-Methyl-3-quinolin-3-ylpropan-2-ol: Similar structure with the hydroxyl group on the second carbon.

Uniqueness

(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol is unique due to the presence of the quinoline ring, which imparts specific chemical and biological properties. The chiral center also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.

Properties

IUPAC Name

(2S)-2-methyl-3-quinolin-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(9-15)6-11-7-12-4-2-3-5-13(12)14-8-11/h2-5,7-8,10,15H,6,9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVQPLLDRWTTPK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2N=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC2=CC=CC=C2N=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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